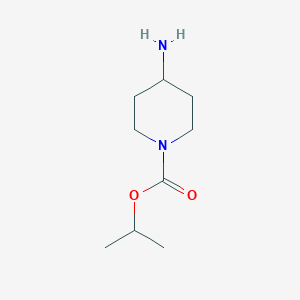

Isopropyl 4-aminopiperidine-1-carboxylate

Descripción general

Descripción

Isopropyl 4-aminopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-aminopiperidine-1-carboxylate typically involves the reaction of isopropyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl 4-aminopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Isopropyl 4-aminopiperidine-1-carboxylate is recognized for its role in the development of pharmaceutical compounds. It serves as a key intermediate in synthesizing various bioactive molecules.

- Antidepressants : Research indicates that derivatives of 4-aminopiperidine exhibit antidepressant activity. This compound can be modified to enhance its efficacy against depression-related disorders .

- Antidiarrheal Agents : The compound has been explored for its potential use in treating gastrointestinal disorders. Its structural similarity to known antidiarrheal agents suggests it may possess similar therapeutic effects .

Peptide Synthesis

The compound is utilized in peptide synthesis, particularly in the formation of cyclic peptides and peptidomimetics.

Case Study: Synthesis of Cyclic Peptides

A study demonstrated the use of this compound as a building block in the synthesis of cyclic peptides through solid-phase peptide synthesis (SPPS). The following table summarizes the reaction conditions and yields:

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Microwave-assisted SPPS | 45% | Utilized dimethylacetamide as solvent |

| Reaction with Fmoc-protected amino acids | 34% | Achieved using microwave irradiation |

This approach highlights the compound's versatility in generating complex peptide structures efficiently .

Organic Synthesis

This compound is also employed as a versatile building block in organic synthesis.

Applications in Synthesis

The compound has been used to synthesize various heterocycles and complex organic molecules. Notable applications include:

- Synthesis of Benzimidazole Derivatives : A reaction involving this compound with benzimidazole precursors yielded significant products with potential pharmacological activity .

- Formation of Quinolines : The compound has been successfully integrated into reactions producing quinoline derivatives, which are important in medicinal chemistry for their diverse biological activities .

Mecanismo De Acción

The mechanism of action of Isopropyl 4-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- Ethyl 4-amino-1-piperidinecarboxylate

- Methyl 4-aminopiperidine-1-carboxylate

- Butyl 4-aminopiperidine-1-carboxylate

Comparison: Isopropyl 4-aminopiperidine-1-carboxylate is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for specific applications .

Actividad Biológica

Isopropyl 4-aminopiperidine-1-carboxylate (IPAPC) is a compound derived from the 4-aminopiperidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of IPAPC, focusing on its antiviral properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 4-Aminopiperidine Derivatives

The 4-aminopiperidine derivatives, including IPAPC, have been shown to exhibit significant biological activities. These compounds have been implicated in various therapeutic areas, particularly in the development of antiviral agents targeting viruses such as Hepatitis C Virus (HCV) and coronaviruses.

Antiviral Activity

Hepatitis C Virus (HCV)

A study identified several 4-aminopiperidine derivatives as potent inhibitors of HCV replication. Specifically, compounds related to IPAPC demonstrated effective inhibition of the HCV life cycle, particularly at the assembly and release stages. The original screening hit showed an EC50 value of approximately 2.57 μM , indicating a strong antiviral effect without significant cytotoxicity (CC50 > 20 μM) . The mechanism involves disrupting the localization of HCV core proteins, which are essential for viral assembly .

SARS-CoV-2

Recent research has also highlighted the potential of 4-aminopiperidine derivatives against SARS-CoV-2. While specific data on IPAPC is limited, related compounds have shown micromolar activity against human coronaviruses, suggesting that modifications to the piperidine scaffold could enhance antiviral efficacy . The action point for these inhibitors occurs post-virus entry, targeting viral polyprotein processing and RNA synthesis initiation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on 4-aminopiperidine derivatives indicate that variations in substituents can significantly affect biological activity. For instance, modifications at specific positions on the piperidine ring can lead to increased potency against viral targets. The development of analogs with improved pharmacokinetic properties has been a focus in optimizing these compounds for therapeutic use .

Case Studies and Research Findings

- HCV Inhibition Study : A medicinal chemistry campaign optimized several 4-aminopiperidine derivatives that showed enhanced potency against HCV while maintaining low toxicity levels. The compounds were evaluated using a high-throughput screening platform that mimicked the full HCV life cycle .

- Antiviral Activity Against Coronaviruses : A series of structurally unique piperidines were synthesized and tested against SARS-CoV-2, revealing several candidates with micromolar activity against viral proteases critical for replication. These findings suggest that further optimization could yield effective antiviral agents based on the piperidine scaffold .

Data Table: Summary of Biological Activities

| Compound Name | Target Virus | EC50 (μM) | CC50 (μM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Hepatitis C Virus | 2.57 | >20 | Inhibits assembly and release stages |

| Analog A (related compound) | SARS-CoV-2 | 7.4 | 44 | Inhibits viral polyprotein processing |

Propiedades

IUPAC Name |

propan-2-yl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-3-8(10)4-6-11/h7-8H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYPFMHFXAXPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677455 | |

| Record name | Propan-2-yl 4-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502931-34-2 | |

| Record name | Propan-2-yl 4-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.